MAO-A/MAO-B Inactivity Defines a Clean Selectivity Window Absent in Other Dioxinoquinoline Scaffolds
The 2-bromophenyl compound exhibits IC₅₀ > 100,000 nM against both human recombinant MAO-A and MAO-B in a standard spectrofluorometric kynuramine oxidation assay [1]. In contrast, dioxinoquinoline derivatives bearing different substituents have been reported to engage aminergic targets with high potency—most notably the 2-thienyl congener which acts as a D1 dopamine receptor agonist with EC₅₀ = 0.0699 nM [2]. The complete absence of MAO inhibition by the 2-bromophenyl analog constitutes a functional selectivity advantage, as MAO liability is a common attrition factor for CNS-penetrant and peripherally restricted amine-containing chemotypes.
| Evidence Dimension | Inhibition of human recombinant MAO-A and MAO-B |
|---|---|
| Target Compound Data | MAO-A IC₅₀ > 1.00 × 10⁵ nM; MAO-B IC₅₀ > 1.00 × 10⁵ nM |
| Comparator Or Baseline | 9-(2-Thienyl) analog: D1B dopamine receptor EC₅₀ = 0.0699 nM (aminergic target engagement demonstrated for the scaffold class); no MAO data available for the thienyl analog |
| Quantified Difference | ≥ 1.43 × 10⁶-fold selectivity window between the bromophenyl compound's MAO inactivity and the scaffold's demonstrated capacity for sub-nanomolar aminergic target engagement |
| Conditions | Spectrofluorometric assay; kynuramine → 4-hydroxyquinoline oxidation monitored for MAO-A/B; recombinant human enzymes |
Why This Matters
For CNS drug discovery programs or chemical probe campaigns where MAO off-target activity must be excluded, the 2-bromophenyl congener offers a pre-validated selectivity starting point that the 2-thienyl and 2-methylphenyl analogs do not provide.
- [1] BindingDB BDBM50063525 (CHEMBL3398528): IC₅₀ > 1.00 × 10⁵ nM for human recombinant MAO-A and MAO-B. View Source
- [2] BindingDB BDBM48959: EC₅₀ = 0.0699 nM for 9-(2-thienyl) analog at human D1B dopamine receptor; PubChem BioAssay AID 857. View Source
